molecular formula C11H14O4 B13426058 1-Propanone, 1-(2-hydroxy-4,6-dimethoxyphenyl)- CAS No. 2215-82-9

1-Propanone, 1-(2-hydroxy-4,6-dimethoxyphenyl)-

Katalognummer: B13426058
CAS-Nummer: 2215-82-9
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: MCSQGBIRRUFIFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its phenolic structure, which includes hydroxyl and methoxy groups, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone typically involves the reaction of 2-hydroxy-4,6-dimethoxybenzaldehyde with a suitable propanone derivative under controlled conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure the quality and consistency of the product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted phenolic compounds, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 1-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Its versatility in forming various derivatives and complexes makes it a valuable compound in multiple fields of research and industry .

Eigenschaften

CAS-Nummer

2215-82-9

Molekularformel

C11H14O4

Molekulargewicht

210.23 g/mol

IUPAC-Name

1-(2-hydroxy-4,6-dimethoxyphenyl)propan-1-one

InChI

InChI=1S/C11H14O4/c1-4-8(12)11-9(13)5-7(14-2)6-10(11)15-3/h5-6,13H,4H2,1-3H3

InChI-Schlüssel

MCSQGBIRRUFIFN-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C=C(C=C1OC)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.